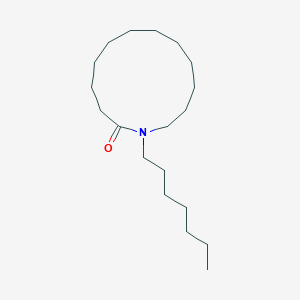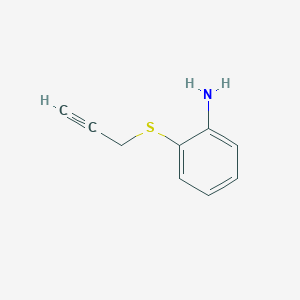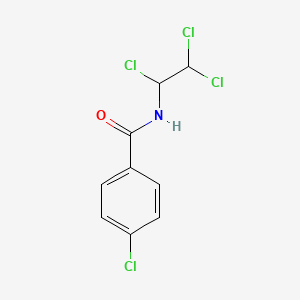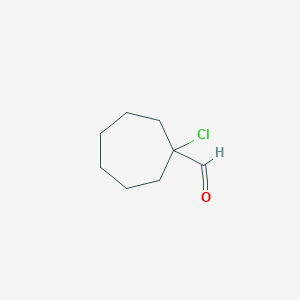
CID 12442678
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 12442678” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing data on the properties, biological activities, safety, and toxicity of various compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 12442678 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The specific synthetic routes and reaction conditions can vary depending on the desired form of the compound and the available starting materials. Commonly, the synthesis involves the use of organic solvents, catalysts, and reagents that facilitate the formation of the compound through processes such as condensation, cyclization, and functional group transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand for the compound in various applications. This involves optimizing the synthetic routes to ensure cost-effectiveness, safety, and environmental sustainability. Industrial production methods may include continuous flow processes, batch reactors, and the use of advanced purification techniques to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
CID 12442678 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical and physical properties.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, potentially changing its reactivity and stability.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the nature of the functional group being replaced.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with altered functional groups, oxidation states, or molecular structures.
Aplicaciones Científicas De Investigación
CID 12442678 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in the synthesis of other chemical entities. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound may be used to investigate cellular processes, enzyme activities, and metabolic pathways. It can serve as a tool for probing the function of specific biomolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its biological activity can be harnessed to target specific diseases or conditions.
Industry: this compound is used in various industrial applications, including the production of specialty chemicals, materials science, and environmental monitoring.
Mecanismo De Acción
The mechanism of action of CID 12442678 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various physiological effects. The exact mechanism can vary depending on the context in which the compound is used, and further research is often needed to fully elucidate its mode of action.
Propiedades
Fórmula molecular |
C11H25Si |
|---|---|
Peso molecular |
185.40 g/mol |
InChI |
InChI=1S/C11H25Si/c1-4-5-6-7-8-9-10-11-12(2)3/h4-11H2,1-3H3 |
Clave InChI |
BMMJGUHCJBKPNR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC[Si](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-](/img/structure/B14612375.png)

![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)



![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)

![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)



